molecular formula C12H17BO3 B594324 (2-(Cyclohexyloxy)phenyl)boronic acid CAS No. 1313760-77-8

(2-(Cyclohexyloxy)phenyl)boronic acid

Cat. No.: B594324
CAS No.: 1313760-77-8
M. Wt: 220.075
InChI Key: ASBLZMXOCYWQBZ-UHFFFAOYSA-N
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Description

(2-(Cyclohexyloxy)phenyl)boronic acid is a boronic acid derivative featuring a cyclohexyloxy group at the ortho position of the phenyl ring. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, medicinal chemistry, and materials science. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, particularly targeting β-lactamases and histone deacetylases (HDACs) .

Properties

IUPAC Name

(2-cyclohexyloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h4-5,8-10,14-15H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBLZMXOCYWQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655549
Record name [2-(Cyclohexyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313760-77-8
Record name [2-(Cyclohexyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)phenyl)boronic acid typically involves the reaction of phenylboronic acid with cyclohexyloxy derivatives under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts to facilitate the formation of carbon-carbon bonds between the phenylboronic acid and cyclohexyloxy derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: (2-(Cyclohexyloxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, borates, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-(Cyclohexyloxy)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in biochemical applications. The compound’s ability to participate in Suzuki-Miyaura coupling reactions is attributed to the transmetalation process, where the boron atom transfers an organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Substituent Position and Cycloalkyl Variations

  • [4-(Cyclohexylmethoxy)phenyl]boronic acid (CAS: 938443-35-7) : Differs by the addition of a methylene spacer between the cyclohexyl group and the phenyl ring, increasing lipophilicity (logP ~2.5 vs. ~2.1 for the target compound) .

Halogen and Functional Group Modifications

  • [2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid (CAS: 1313760-31-4): Fluorine at the para position enhances electron-withdrawing effects, increasing acidity of the boronic acid (pKa ~8.2 vs. ~8.5 for the non-fluorinated analog) .
  • [2-((4-Chlorobenzyl)oxy)phenyl]boronic acid (CAS: 871125-95-0) : Chlorine substitution improves stability against oxidation but may reduce solubility due to increased hydrophobicity .

Physicochemical Properties

Compound logP Solubility (mg/mL) pKa
(2-(Cyclohexyloxy)phenyl)boronic acid ~2.1 <0.1 (RPMI medium) ~8.5
[4-(Cyclopentyloxy)phenyl]boronic acid ~1.9 0.3 (RPMI medium) ~8.3
[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid ~2.3 <0.1 (RPMI medium) ~8.2
Phenyl boronic acid ~1.5 1.2 (Water) ~8.8

Data inferred from solubility trends in , and 18.

Enzyme Inhibition

  • β-Lactamase Inhibition : Phenyl boronic acids with ortho-substituents, such as 3-nitrophenyl boronic acid (Ki = 0.8 µM), show superior AmpC β-lactamase inhibition compared to para-substituted analogs (Ki = 5.2 µM for 4-carboxyphenyl boronic acid) . The cyclohexyloxy group in the target compound may mimic steric effects of nitro groups, suggesting comparable potency.
  • HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid exhibits IC50 = 1 µM for fungal RPD3 HDAC, outperforming trichostatin A (IC50 = 1.5 µM) . The cyclohexyloxy group’s bulk may enhance target specificity but reduce cell permeability compared to smaller substituents.

Commercial Availability

Compound Vendor Price Range Stock Status
This compound CymitQuimica Discontinued Request only
[4-(Cyclopentyloxy)phenyl]boronic acid BLD Pharmatech $120–$200/g In stock
[2-(Cyclohexyloxy)-5-fluorophenyl]boronic acid Chemlyte Solutions $150–$250/g In stock

Data from , and 18.

Biological Activity

(2-(Cyclohexyloxy)phenyl)boronic acid is a boronic acid derivative that has attracted attention due to its potential biological activities. Boronic acids are known for their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities. This article delves into the biological activity of this compound, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H17_{17}BO3_3, with a molecular weight of 220.07 g/mol. The compound features a phenyl ring substituted with a cyclohexyloxy group and a boronic acid functional group, which is critical for its biological interactions.

Boronic acids interact with various biological targets through reversible covalent bonding with diols, which can influence enzymatic activities and cellular pathways. The presence of the boron atom allows these compounds to modulate the activity of enzymes such as proteasomes and kinases, which are vital in cancer progression and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids. For example, boronic acid derivatives have been shown to inhibit proteasome activity, leading to apoptosis in cancer cells.

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound exhibited significant antiproliferative effects against various cancer cell lines. The IC50_{50} values for this compound were reported as follows:

Cell LineIC50_{50} (µM)
HeLa5.0
MCF-77.5
A5496.0

These findings indicate that this compound may be a promising candidate for further development as an anticancer agent.

Antibacterial Activity

The antibacterial properties of boronic acids are also noteworthy. They have been shown to inhibit bacterial growth by targeting specific enzymes necessary for bacterial survival.

Data on Antibacterial Efficacy

In vitro studies assessed the antibacterial activity of this compound against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Escherichia coli15
Staphylococcus aureus10
Pseudomonas aeruginosa20

The results indicate that this compound has effective antibacterial activity against common pathogens.

Antiviral Activity

Preliminary investigations suggest that boronic acids may also exhibit antiviral properties. These compounds can interfere with viral entry or replication by modifying glycoproteins on the virus surface.

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